(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid

Description

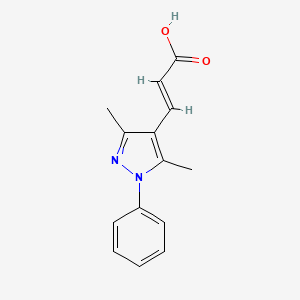

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-based organic compound with the molecular formula C₁₄H₁₄N₂O₂ (calculated based on structural analysis). The pyrazole core is substituted with two methyl groups at positions 3 and 5, a phenyl group at position 1, and an acrylic acid moiety at position 4.

Properties

IUPAC Name |

(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORDNSZOFTZOCA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylic acid derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through aldol condensation, often involving reactants such as 3-acetyl derivatives and pyrazole derivatives. Characterization techniques like IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid exhibit notable antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial properties against various pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects:

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Activity:

Some derivatives have demonstrated significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Pharmacological Applications

Drug Development:

Due to its diverse biological activities, this compound serves as a lead compound in drug discovery. Its derivatives are being explored for potential applications in treating infections, inflammation, and possibly cancer .

Case Study: Anticancer Research

A notable case study involved the synthesis of pyrazoline derivatives based on this compound. These derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis . This highlights the potential of this compound in cancer therapeutics.

Chemical Properties and Structure Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the pyrazole ring and specific substituents significantly influences its pharmacological properties. Studies focusing on the SAR have revealed that modifications to the aromatic rings or the acrylic moiety can enhance or diminish biological activity .

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound (2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid (C₁₆H₁₈N₂O₃, molar mass: 286.33 g/mol) serves as a key structural analogue . Below is a comparative analysis:

Key Differences

The analogous compound’s methoxyphenyl group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents .

Synthetic Complexity :

- The analogous compound requires additional steps to introduce the methoxy and pyrazolylmethyl groups, whereas the target compound’s synthesis is likely simpler due to fewer substituents.

Biological Relevance :

- Methoxy groups are common in pharmacophores (e.g., NSAIDs), suggesting the analogous compound might have enhanced binding to enzymes like cyclooxygenases .

Research Implications

Medicinal Chemistry :

- The target compound’s phenyl group may optimize interactions with hydrophobic enzyme pockets, while the analogue’s methoxy group could enhance solubility for drug formulations .

Materials Science :

- The (2E)-configuration in both compounds ensures rigidity, which is advantageous for designing conjugated polymers or liquid crystals.

Biological Activity

The compound (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves an aldol condensation reaction. For instance, a related compound was synthesized using 3-acetyl-2,5-dimethylthiophene and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in ethanolic sodium hydroxide at room temperature. The resulting product was characterized by various spectroscopic methods including IR, NMR , and mass spectrometry .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In particular, studies have demonstrated that compounds containing the pyrazole moiety can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Enzyme Inhibition

The biological evaluation of related pyrazole compounds has revealed their ability to inhibit enzymes such as alkaline phosphatase and ecto-nucleotidases. These enzymes are crucial in various physiological processes, including bone mineralization and nucleotide metabolism. The inhibitory effects observed suggest that this compound could be explored further for therapeutic applications targeting these enzymes .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antimicrobial Activity : A study screened various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating notable antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anti-inflammatory Mechanisms : In a model of acute inflammation, administration of pyrazole derivatives resulted in a significant reduction in edema compared to control groups. This suggests a promising avenue for further development in anti-inflammatory therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Synthesis

Q: What is the standard synthetic route for (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid, and what are the critical reaction conditions? A: The synthesis typically involves two key steps:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and a dimethylformamide-derived reagent (e.g., DMF-DMA) to form the pyrazole ring. This step requires anhydrous conditions and temperatures of 80–100°C for 6–12 hours .

Hydrolysis : The ester intermediate undergoes basic hydrolysis (e.g., NaOH/ethanol) at reflux to yield the carboxylic acid. Microwave-assisted methods (e.g., 700W for 3 minutes) can enhance reaction efficiency and yield compared to conventional heating .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the E-configuration and molecular structure of this compound? A:

- X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the acrylic acid moiety. Single-crystal studies also reveal intermolecular interactions (e.g., hydrogen bonding) .

- Spectroscopy :

Advanced Synthesis Optimization

Q: How can microwave-assisted synthesis improve yield and purity compared to conventional methods? A: Microwave irradiation reduces reaction time (minutes vs. hours) and minimizes side reactions (e.g., ester decomposition). Critical parameters include:

- Power : 700W for rapid energy transfer.

- Solvent : Acetic anhydride or ethanol for dielectric heating.

- Catalyst : Triethylamine to neutralize HCl byproducts .

Reported yields using this method exceed 85% with >95% purity .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating its bioactivity, such as enzyme inhibition? A:

- Enzyme inhibition : Use cyclooxygenase (COX) or kinase assays to screen for anti-inflammatory or anticancer activity. Pyrazole derivatives often show IC₅₀ values in the µM range .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ comparisons to control compounds .

Data Contradictions

Q: How should researchers address discrepancies in reported melting points or spectral data? A: Variations may arise from:

- Polymorphism : Differential Scanning Calorimetry (DSC) can identify polymorphic forms.

- Impurities : Purify via column chromatography (Hexane/EtOAc, 90:10) or recrystallization.

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Computational Modeling

Q: What computational methods predict reactivity and target interactions? A:

- Molecular docking : Simulate binding to enzymes (e.g., COX-2) using AutoDock Vina. The phenyl and dimethyl groups enhance hydrophobic interactions .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential .

Stability and Storage

Q: What storage conditions prevent degradation? A:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to avoid oxidation.

- Humidity : Use desiccants (silica gel) to prevent hygroscopic degradation.

- Stability studies : Monitor decomposition via HPLC under varying pH (3–9) and temperatures (25–40°C) .

Comparative Reactivity

Q: How do the 3,5-dimethyl and phenyl groups influence reactivity compared to other pyrazole derivatives? A:

- Steric effects : Methyl groups hinder nucleophilic attack at the pyrazole C-4 position.

- Electronic effects : The phenyl ring enhances π-π stacking in biological targets, while the dimethyl groups increase lipophilicity (logP ~2.5) .

Advanced Purification

Q: What chromatographic techniques resolve stereoisomeric byproducts? A:

- HPLC : Use a C18 column with isocratic elution (MeCN:H₂O, 70:30) for high-resolution separation.

- TLC : Monitor purification with silica plates (Rf ~0.4 in Hexane/EtOAc) .

Mechanistic Studies

Q: How can reaction mechanisms in catalytic or biological systems be elucidated? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.